

A Comparative Guide to the Antibacterial Efficacy of Ro 14-1761 and Ceftriaxone

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Compound of Interest

Compound Name: Ro 14-1761

Cat. No.: B1679442

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This guide provides a comparative overview of the antibacterial efficacy of two third-generation cephalosporins: **Ro 14-1761** and ceftriaxone. While both compounds belong to the same class of β -lactam antibiotics, publicly available data for **Ro 14-1761** is limited. This document summarizes the existing information, presents available quantitative data for ceftriaxone, and outlines the standard experimental protocols used to assess antibacterial efficacy.

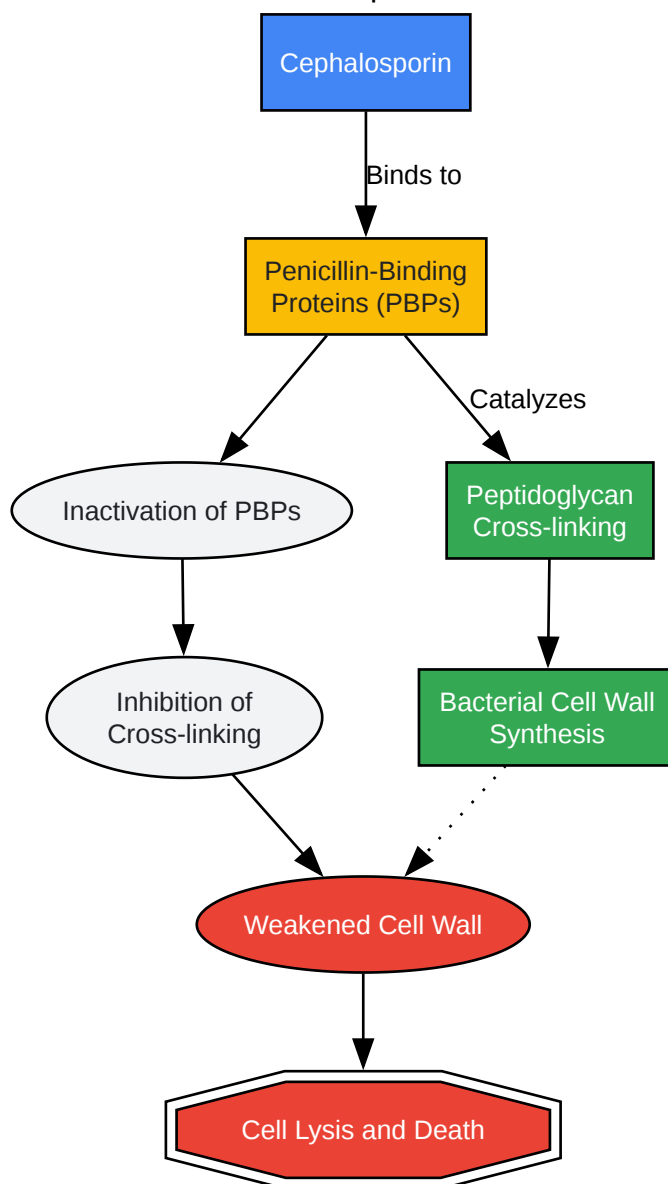
Introduction

Ceftriaxone is a widely used, broad-spectrum third-generation cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria.^{[1][2]} **Ro 14-1761** is also identified as a third-generation cephalosporin with a molecular structure closely related to ceftriaxone. Information from a 1986 study suggests that **Ro 14-1761** possesses a relatively broad antibacterial spectrum, with noted activity against streptococci, staphylococci, and Escherichia strains, along with high resistance to β -lactamase-producing organisms. However, a direct quantitative comparison of the antibacterial efficacy between **Ro 14-1761** and ceftriaxone, particularly through Minimum Inhibitory Concentration (MIC) values, is not readily available in peer-reviewed literature.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both **Ro 14-1761** and ceftriaxone, as third-generation cephalosporins, exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterial cell.

The primary target of these antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. By binding to and inactivating these PBPs, the antibiotics disrupt the cross-linking of peptidoglycan chains. This disruption leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.

Mechanism of Action of β -Lactam Antibiotics

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Mechanism of action for β -lactam antibiotics like cephalosporins.

Comparative Antibacterial Efficacy

Due to the scarcity of publicly available data for **Ro 14-1761**, a direct, quantitative comparison of its antibacterial efficacy with ceftriaxone is not possible at this time. The following table summarizes the known properties and antibacterial spectrum of ceftriaxone.

Feature	Ro 14-1761	Ceftriaxone
Class	Third-generation cephalosporin	Third-generation cephalosporin
Mechanism of Action	Inhibition of bacterial cell wall synthesis	Inhibition of bacterial cell wall synthesis
Reported Antibacterial Spectrum	Good activity against streptococci, staphylococci, and Escherichia strains; resistant to many β -lactamases.	Broad-spectrum activity against many Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentrations (MICs)	No publicly available comparative data found.	See Table 2 for representative MIC values against various clinical isolates.

Table 1: General Comparison of **Ro 14-1761** and Ceftriaxone

Quantitative Data: Ceftriaxone MIC Values

The following table presents representative Minimum Inhibitory Concentration (MIC) values for ceftriaxone against a selection of clinically relevant bacterial isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Bacterial Species	MIC50 (µg/mL)	MIC90 (µg/mL)
Escherichia coli	≤0.25	≤0.25
Klebsiella pneumoniae	≤0.25	1
Proteus mirabilis	≤0.25	≤0.25
Haemophilus influenzae	≤0.03	≤0.03
Streptococcus pneumoniae (penicillin-susceptible)	≤0.06	0.25
Streptococcus pyogenes	≤0.06	≤0.06
Staphylococcus aureus (methicillin-susceptible)	2	4

Table 2: Representative Ceftriaxone MIC Values. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values can vary based on geographic location and the specific isolates tested.

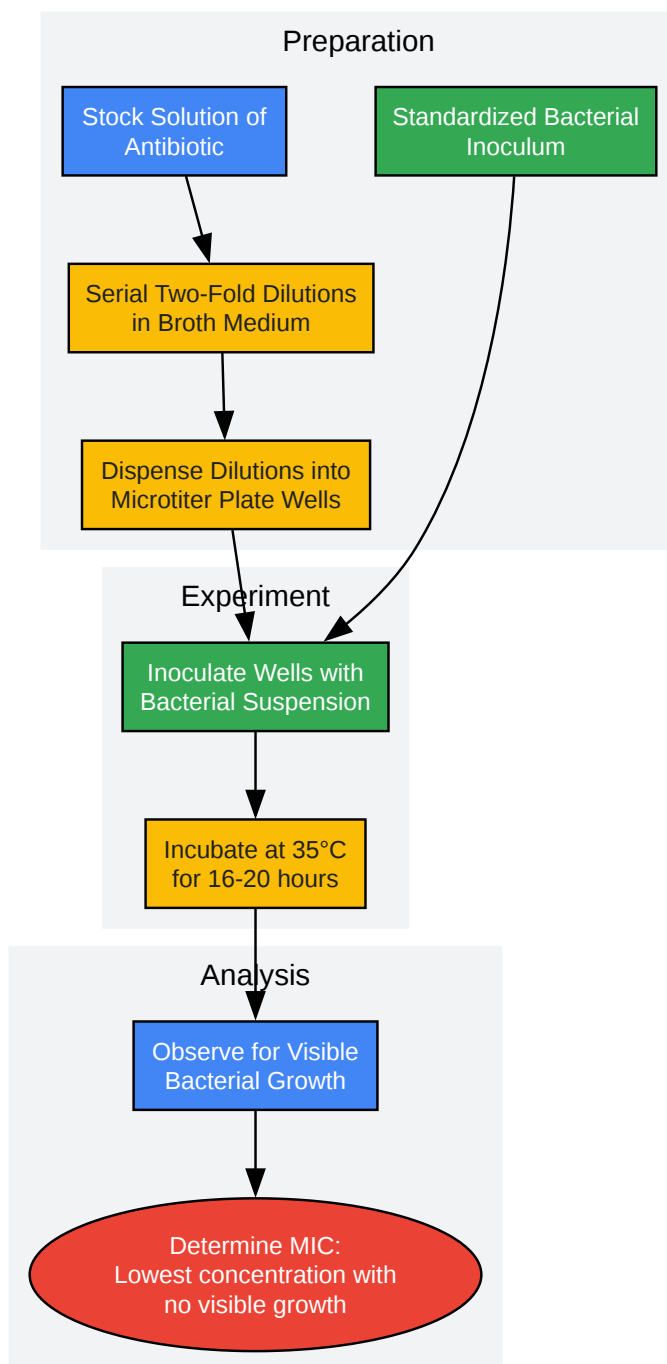
Experimental Protocols: Determining Antibacterial Efficacy

The primary method for quantifying the antibacterial efficacy of a compound is the determination of the Minimum Inhibitory Concentration (MIC). This is typically performed using broth microdilution or agar dilution methods as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent. The workflow involves preparing serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate, inoculating the wells with a standardized bacterial suspension, incubating the plate, and then observing for visible bacterial growth.

Workflow for MIC Determination by Broth Microdilution

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Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

- **Preparation of Antimicrobial Agent Dilutions:** A stock solution of the antibiotic is prepared. Serial two-fold dilutions are then made in a cation-adjusted Mueller-Hinton broth (or other appropriate broth medium) to achieve a range of concentrations.
- **Inoculum Preparation:** A standardized inoculum of the test bacterium is prepared from a fresh culture, typically adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 colony-forming units (CFU)/mL. This is further diluted to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- **Inoculation:** Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are also included.
- **Incubation:** The inoculated microtiter plate is incubated under appropriate atmospheric conditions (usually ambient air) at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours.
- **Result Interpretation:** Following incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Conclusion

Ceftriaxone is a well-characterized third-generation cephalosporin with a broad spectrum of antibacterial activity, supported by extensive quantitative data. **Ro 14-1761** is also a third-generation cephalosporin, and while early information suggests it has a promising antibacterial profile, there is a significant lack of publicly available, direct comparative efficacy data against ceftriaxone. For researchers and drug development professionals, this highlights a data gap for **Ro 14-1761**. Further in-vitro studies following standardized protocols would be necessary to quantitatively assess and directly compare the antibacterial efficacy of **Ro 14-1761** with that of ceftriaxone and other cephalosporins.

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